molecular formula C28H28N2O6 B265564 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B265564
Poids moléculaire: 488.5 g/mol
Clé InChI: CHQLNUBOGQYXEM-SHHOIMCASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In

Mécanisme D'action

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in cell death and inflammation. It does this by binding to the ATP-binding site of the JNK kinase and preventing its activation. This leads to a decrease in the phosphorylation of c-Jun, a downstream target of the JNK pathway, and a reduction in cell death and inflammation.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects by promoting the survival of dopaminergic neurons in animal models of Parkinson's disease. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neurodegeneration. 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been widely used in preclinical studies as a tool compound to investigate the JNK pathway and its role in neurodegenerative diseases. It has been shown to have good efficacy and safety profiles in animal models, making it a promising candidate for further development. However, there are limitations to its use in lab experiments, including its high cost and limited availability.

Orientations Futures

There are several future directions for the research and development of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the treatment of Parkinson's disease, where it has shown promising results in animal models. Further studies are needed to determine its efficacy and safety in human clinical trials. Another potential application is in the treatment of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, where the JNK pathway is also involved. Additionally, there is a need for the development of more selective JNK inhibitors that can target specific isoforms of the kinase and minimize off-target effects.

Méthodes De Synthèse

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been described in various scientific publications and patents. One of the most commonly used methods involves the reaction of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one with 4-ethoxy-3-methoxyphenylboronic acid in the presence of a palladium catalyst.

Applications De Recherche Scientifique

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to promote the survival of dopaminergic neurons in animal models of Parkinson's disease.

Propriétés

Nom du produit

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Formule moléculaire

C28H28N2O6

Poids moléculaire

488.5 g/mol

Nom IUPAC

(E)-[2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate

InChI

InChI=1S/C28H28N2O6/c1-5-36-22-11-8-19(14-23(22)35-4)25-24(26(31)20-9-10-21(34-3)17(2)13-20)27(32)28(33)30(25)16-18-7-6-12-29-15-18/h6-15,25,31H,5,16H2,1-4H3/b26-24+

Clé InChI

CHQLNUBOGQYXEM-SHHOIMCASA-N

SMILES isomérique

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

SMILES canonique

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.